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Compound of Interest

Compound Name: Azido-PEG1-azide

Cat. No.: B023585 Get Quote

An In-Depth Technical Guide to Azido-PEG1-azide: Properties, Quality Control, and

Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction
Azido-PEG1-azide, systematically named 1-azido-2-(2-azidoethoxy)ethane, is a

homobifunctional crosslinker playing a pivotal role in modern bioconjugation and drug

development. As a short, hydrophilic polyethylene glycol (PEG) linker capped with azide groups

at both ends, it is a versatile building block for "click chemistry," particularly in the synthesis of

Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates. Its defined

length, hydrophilicity, and reactive azide functionalities allow for the precise and efficient linking

of two molecular entities, such as a target-binding ligand and an E3 ligase ligand in a PROTAC.

This guide provides a comprehensive overview of its physicochemical properties, detailed

methodologies for quality control, and a visualization of its role in experimental workflows.

Physicochemical Properties and Purity
Specifications
The precise molecular weight and high purity of Azido-PEG1-azide are critical for ensuring

reproducibility and success in conjugation reactions. Variations in these parameters can

significantly impact the stoichiometry of subsequent reactions and the homogeneity of the final

product. The data below is compiled from various chemical suppliers.
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Table 1: Molecular and Physical Properties of Azido-PEG1-azide

Property Value Reference(s)

Chemical Name
1-azido-2-(2-

azidoethoxy)ethane
[1]

Synonyms
Bis(2-azidoethyl) ether, 1,5-

diazido-3-oxapentane
[1]

Molecular Formula C₄H₈N₆O [2][3]

Molecular Weight 156.15 g/mol [2][3][4]

CAS Number 24345-74-2

Physical Form
Colorless to light yellow

oil/liquid
[2]

Solubility
Soluble in DMSO, DMF, DCM,

THF, Acetonitrile
[2]

Table 2: Purity Specifications from Representative Suppliers

Supplier Purity Specification

Supplier A (e.g., Conju-Probe) >95%

Supplier B (e.g., MedchemExpress) 99.21%

Supplier C (e.g., TargetMol) ≥98%

Supplier D (e.g., MOLBASE) 95% to ≥98%

Experimental Protocols for Quality Control
Ensuring the identity and purity of Azido-PEG1-azide is paramount before its use in sensitive

applications. A combination of analytical techniques is employed for comprehensive

characterization.

High-Performance Liquid Chromatography (HPLC)
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HPLC is used to assess the purity of the compound by separating it from any starting materials,

byproducts, or degradation products. Given that PEG linkers lack a strong UV chromophore, an

Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is often employed.

Instrumentation: HPLC system with a quaternary pump, autosampler, and ELSD or single

quadrupole MS detector.

Column: A reversed-phase C8 or C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is

typically suitable.[3]

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Elution:

0-2 min: 5% B

2-15 min: Linear gradient from 5% to 95% B

15-18 min: Hold at 95% B

18-20 min: Return to 5% B and equilibrate

Flow Rate: 1.0 mL/min.

Injection Volume: 5-10 µL.

Detector (ELSD): Nebulizer temperature 50°C, Evaporator temperature 70°C, Gas flow 1.6

SLM.[5]

Data Analysis: Purity is determined by integrating the peak area of the main component and

expressing it as a percentage of the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of Azido-PEG1-azide.

Both ¹H NMR and ¹³C NMR are used to verify the expected arrangement of atoms.
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Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of

deuterated chloroform (CDCl₃).

¹H NMR Analysis:

The spectrum should show two characteristic triplets corresponding to the methylene

protons.

Expected chemical shifts (δ) in ppm: ~3.71 (t, 4H, -O-CH₂-CH₂-N₃) and ~3.40 (t, 4H, -O-

CH₂-CH₂-N₃).

¹³C NMR Analysis:

Expected chemical shifts (δ) in ppm: ~69.8 (-O-CH₂-CH₂-N₃) and ~50.6 (-O-CH₂-CH₂-N₃).

Data Analysis: The observed chemical shifts, splitting patterns, and integration values are

compared against the expected structure to confirm identity.

Mass Spectrometry (MS)
Mass spectrometry provides an accurate molecular weight of the compound, confirming its

elemental composition. Electrospray Ionization (ESI) is a common technique for this type of

molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight

(Q-TOF) instrument.[6]

Ionization Mode: Positive Electrospray Ionization (ESI+).

Sample Preparation: The sample is typically diluted in a suitable solvent like acetonitrile or

methanol and infused directly or analyzed via LC-MS.

Data Analysis: The resulting mass spectrum should show a prominent ion corresponding to

the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

Expected m/z for [C₄H₈N₆O + H]⁺: 157.08
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Expected m/z for [C₄H₈N₆O + Na]⁺: 179.06

The high-resolution measurement allows for the confirmation of the elemental formula.

Visualization of Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of the workflows and

chemical principles involving Azido-PEG1-azide.

Synthesis & Purification

Analytical Quality Control

Starting Materials
(e.g., Bis(2-chloroethyl) ether)

Azidation Reaction
(e.g., with NaN₃)

Purification
(e.g., Column Chromatography)

Purity Assessment
(HPLC-ELSD/MS)

 Check
Purity

Structure Verification
(¹H & ¹³C NMR)

 Confirm
Structure

Identity Confirmation
(HRMS)

 Confirm
Mass

Final Product:
Azido-PEG1-azide

(Purity >95%)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b023585?utm_src=pdf-body
https://www.benchchem.com/product/b023585?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Quality Control (QC) Workflow for Azido-PEG1-azide.
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Caption: Application of Azido-PEG1-azide in a CuAAC reaction.

Conclusion
Azido-PEG1-azide is a fundamental tool for researchers engaged in creating precisely defined

molecular architectures. Its utility is predicated on its high purity and well-defined structure. The

analytical protocols outlined in this guide—HPLC for purity, NMR for structural integrity, and MS

for identity—form a robust quality control framework. This ensures that the linker performs

reliably in demanding applications like PROTAC synthesis and other bioconjugation strategies,

ultimately contributing to the development of novel therapeutics and research agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

